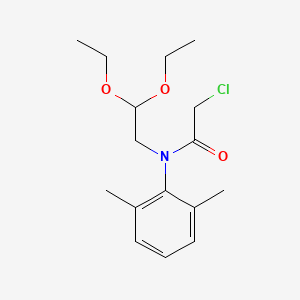![molecular formula C9H7F3N2O2 B14606299 Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- CAS No. 58825-60-8](/img/structure/B14606299.png)
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- is a chemical compound with the molecular formula C_9H_7F_3N_2O_2 It is known for its unique structure, which includes a trifluoromethyl group and a phenylamino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- typically involves the reaction of 2,2,2-trifluoroacetamide with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst or base to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenylamino carbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or related derivatives.
Aplicaciones Científicas De Investigación
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and phenylamino carbonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
- Acetamide, 2,2,2-trifluoro-N-phenyl-
- Acetamide, 2,2,2-trifluoro-N-methyl-
- Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-
Comparison:
- Acetamide, 2,2,2-trifluoro-N-phenyl- : Similar structure but lacks the phenylamino carbonyl group, which may result in different chemical reactivity and biological activity.
- Acetamide, 2,2,2-trifluoro-N-methyl- : Contains a methyl group instead of the phenylamino carbonyl group, leading to differences in steric and electronic properties.
- Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)- : Features an additional trifluoroacetyl group, which can significantly alter its chemical behavior and potential applications.
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58825-60-8 |
|---|---|
Fórmula molecular |
C9H7F3N2O2 |
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)7(15)14-8(16)13-6-4-2-1-3-5-6/h1-5H,(H2,13,14,15,16) |
Clave InChI |
JTFRVLPGYMSEHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


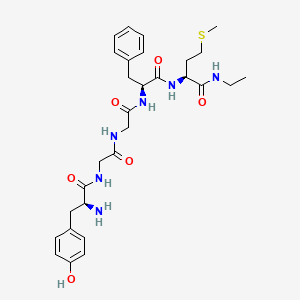

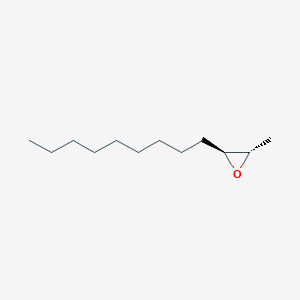
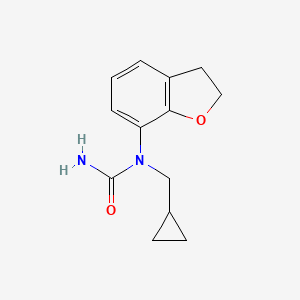
![2,4-Dichloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14606241.png)
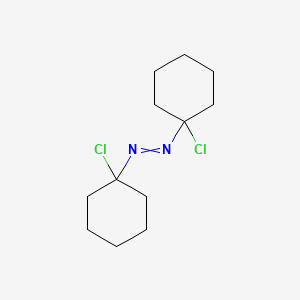
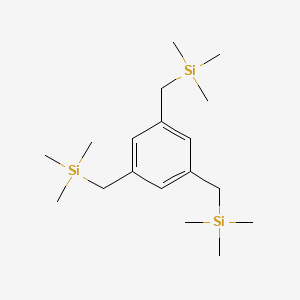
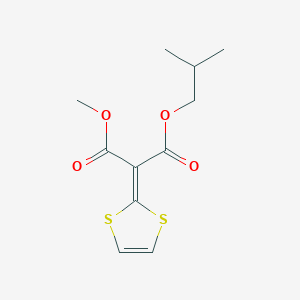
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
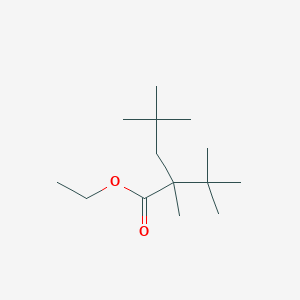
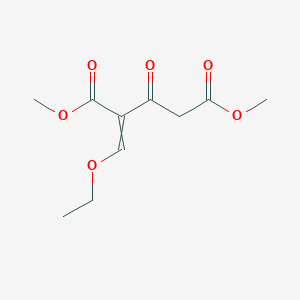
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

